N-Despropionyl N-Acetyl Carfentanil Methyl Ester
Description
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is a synthetic opioid derivative structurally related to carfentanil, a potent μ-opioid receptor agonist. This compound arises from modifications to the carfentanil scaffold:
- N-Despropionyl: Removal of the propionyl group (-COCH2CH3) from the parent compound.
- N-Acetyl: Introduction of an acetyl group (-COCH3) at the nitrogen position.
- Methyl Ester: Retention of the methyl ester (-COOCH3) at the 4-piperidinecarboxylate position.
Its chemical structure is defined as methyl 1-(2-phenylethyl)-4-[phenyl(acetylamino)]piperidine-4-carboxylate (CAS: 61085-55-0) . It is primarily used in research settings to study opioid metabolism, receptor interactions, and hydrolysis pathways .
Properties
CAS No. |
131821-81-3 |
|---|---|
Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl 4-(N-acetylanilino)-1-(2-phenylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-19(26)25(21-11-7-4-8-12-21)23(22(27)28-2)14-17-24(18-15-23)16-13-20-9-5-3-6-10-20/h3-12H,13-18H2,1-2H3 |
InChI Key |
KDWNFIZTOZPRAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Despropionyl N-Acetyl Carfentanil Methyl Ester involves several steps. One common method starts with the reductive amination of N-phenethyl-4-piperidinone (NPP) to form 4-ANPP. This intermediate is then reacted with acetyl chloride to produce N-Acetyl 4-ANPP. The final step involves esterification with methanol to yield this compound .
Chemical Reactions Analysis
N-Despropionyl N-Acetyl Carfentanil Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of hydroxylated derivatives.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed from these reactions include hydroxylated derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is primarily used in scientific research as an intermediate in the synthesis of carfentanil and other potent opioids. Its applications include:
Mechanism of Action
N-Despropionyl N-Acetyl Carfentanil Methyl Ester exerts its effects primarily through its interaction with the mu-opioid receptor. As an agonist, it binds strongly to these receptors, leading to analgesic and sedative effects. The compound also interacts with kappa and delta opioid receptors, although to a lesser extent . The binding of the compound to these receptors inhibits the release of neurotransmitters, resulting in pain relief and sedation .
Comparison with Similar Compounds
Table 1: Structural Features of Carfentanil Derivatives
| Compound | Substituents at Piperidine-4-Position | Ester Group | Key Modifications | Potency Relative to Morphine |
|---|---|---|---|---|
| Carfentanil | Phenylpropionylamino | Methyl | None | 10,000× |
| N-Despropionyl Carfentanil | Phenylamino | Methyl | Propionyl removed | Not reported |
| N-Despropionyl N-Acetyl Carfentanil Methyl Ester | Phenylacetylamino | Methyl | Propionyl removed, N-acetylated | Likely reduced |
| R 31 833 (Carfentanil analogue) | Phenylpropionylamino | Methyl | None | 10,031× |
| R 30 730 | Methoxymethyl, 2-thienylethyl | None | Substituent variation | 4,521× |
Key Observations:
Carfentanil vs. N-Despropionyl N-Acetyl Derivative :
- The removal of the propionyl group (despropionylation) and addition of an acetyl group likely reduces μ-opioid receptor binding affinity, as the propionyl moiety is critical for high potency .
- Methyl ester retention preserves lipophilicity, influencing blood-brain barrier penetration .
Synthetic Pathways :
- N-Despropionylation : Hydrolysis of carfentanil esters (e.g., methyl or ethyl) under basic conditions (e.g., KOH in ethylene glycol) yields N-despropionyl intermediates via acyl-shift mechanisms .
- N-Acetylation : Subsequent treatment with acetylating reagents (e.g., acetic anhydride) introduces the acetyl group, as seen in analogous proline derivatives .
Comparison with R 30 730 :
- R 30 730, a 4-methoxymethyl analogue, demonstrates that substituent bulk and electronic properties significantly affect duration of action and safety margins (LD50/ED50 = 25,211) . The acetyl group in the target compound may similarly alter pharmacokinetics.
Pharmacological and Thermodynamic Properties
Binding and Receptor Interactions:
Hydrolysis Stability:
- The methyl ester group in carfentanil derivatives is resistant to hydrolysis compared to ethyl esters, as shown in failed cleavage attempts of 4-AP-carboxylic acid esters . This stability may prolong the compound’s half-life in vivo.
Biological Activity
N-Despropionyl N-Acetyl Carfentanil Methyl Ester is a potent synthetic opioid, part of the fentanyl analog family, which has gained attention due to its significant biological activity and potential implications in opioid-related morbidity and mortality. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and relevant case studies.
This compound is structurally related to carfentanil, a highly potent opioid used primarily in veterinary medicine. The compound exhibits high affinity for the μ-opioid receptor, which mediates its analgesic effects. The binding affinity is critical for understanding its potency compared to other opioids.
Pharmacodynamics
The biological activity of this compound can be summarized as follows:
- μ-opioid receptor affinity : The compound shows a significantly higher binding affinity for the μ-opioid receptor than morphine, contributing to its potent analgesic effects.
- Respiratory depression : Like other fentanyl analogs, it can induce respiratory depression, a leading cause of overdose fatalities associated with opioid use .
Metabolic Pathways
The metabolism of this compound primarily involves:
- N-dealkylation : This process is facilitated by hepatic cytochrome P450 enzymes (CYP3A4 and CYP3A5), leading to the formation of less active metabolites .
- Hydroxylation : Hydroxylated metabolites may retain some biological activity but are generally less potent than the parent compound .
Table 1: Metabolic Pathways of Fentanyl Analogues
| Metabolic Process | Description | Enzymes Involved |
|---|---|---|
| N-dealkylation | Removal of alkyl groups | CYP3A4, CYP3A5 |
| Hydroxylation | Addition of hydroxyl groups | Various P450 enzymes |
| Amide hydrolysis | Conversion to inactive acid forms | Non-specific hydrolases |
Case Studies
Recent studies have highlighted the dangerous implications of using potent fentanyl analogs like this compound:
- Overdose Incidents : Reports indicate an increase in overdose cases linked to this compound, often in combination with other depressants like xylazine. The presence of such potent opioids complicates overdose management due to their high potency and rapid onset of action .
- Respiratory Depression Studies : Research involving animal models has demonstrated that compounds like carfentanil and its derivatives can lead to severe respiratory depression. A study showed that catalytic antibodies could mitigate these effects by enhancing the hydrolysis of carfentanil esters, suggesting a potential therapeutic avenue for overdose reversal .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of N-Despropionyl N-Acetyl Carfentanil Methyl Ester in research samples?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC/MS) is critical for identification. Use portable GC/MS systems with onboard deconvolution algorithms to match mass spectra against reference libraries (e.g., Wiley Designer Drug Library). This method detects even trace impurities in synthesized batches .
- Nuclear Magnetic Resonance (NMR) confirms ester linkages and acetyl groups. For example, observe methyl ester signals (δH ~3.7–3.8 ppm) and N-acetyl resonances (δC ~170–175 ppm). Compare with literature data for similar compounds, such as bromoindole alkaloids with ester bonds .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, ensuring purity ≥98% as required for reference standards .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved respirators (e.g., N95 masks for low exposure; independent air-supplied systems for prolonged handling) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Decontaminate clothing immediately after exposure .
- Storage : Store at -20°C in airtight containers to prevent degradation. Designate separate storage areas for opioids to avoid cross-contamination .
Q. How can researchers synthesize this compound with high yield and purity?
- Methodological Answer :
- Microwave-Assisted Esterification : Optimize reaction time and temperature (e.g., 50–80°C) to reduce racemization. Use ionic liquids as catalysts to enhance efficiency .
- Stepwise Functionalization : Start with piperidinecarboxylic acid derivatives. Perform N-acetylation using acetyl chloride or anhydrides, followed by methyl esterification with methanol under acidic conditions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate ≥98% pure product .
Advanced Research Questions
Q. What methodologies address discrepancies in the metabolic stability data of this compound across different in vitro models?
- Methodological Answer :
- Comparative Hepatic Metabolism Studies : Use liver microsomes from multiple species (e.g., human, rat) to assess hydrolysis rates. Monitor methyl ester degradation via LC-MS/MS and correlate with cytochrome P450 activity .
- Cross-Validation : Compare data from static (e.g., microsomal assays) and dynamic (e.g., flow-based bioreactors) systems to account for enzymatic variability .
Q. How can researchers optimize experimental conditions to minimize racemization during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain reactions below 60°C to prevent thermal racemization. Use microwave-assisted synthesis for rapid, controlled heating .
- Chiral Catalysts : Employ enantioselective acyl transfer agents (e.g., lipases) during N-acetylation to preserve stereochemistry .
- Racemization Monitoring : Measure optical rotation (e.g., [α]D at 589 nm) and compare with literature values for N-acetyl amino acid esters .
Q. What strategies are employed to assess the environmental impact and bioaccumulation potential of this compound in ecological studies?
- Methodological Answer :
- Aquatic Toxicity Screening : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (daphnia acute toxicity). Classify as "slightly hazardous" (Water Hazard Class 1) if EC50 >10 mg/L .
- Bioaccumulation Modeling : Calculate logP values (octanol-water partition coefficients) to predict persistence. Use HPLC retention times to estimate hydrophobicity .
- Soil Mobility Assays : Perform column leaching tests with varying pH (4–9) to assess adsorption/desorption kinetics in different soil types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
